molecular formula C17H18OS B1360500 3-(2-Methylphenyl)-2'-thiomethylpropiophenone CAS No. 898789-34-9

3-(2-Methylphenyl)-2'-thiomethylpropiophenone

Cat. No. B1360500
CAS RN: 898789-34-9
M. Wt: 270.4 g/mol
InChI Key: PKLHXGCFZGXMCJ-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-2'-thiomethylpropiophenone (MTM-PP) is a synthetic compound of the phenylpropionate class of compounds, which have been studied for their potential applications in the field of medicinal chemistry. MTM-PP is an important intermediate in the synthesis of numerous pharmaceuticals, and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Palladium-Catalyzed Reactions

  • Unique Arylation Processes : A study demonstrated that 2-Hydroxy-2-methylpropiophenone, a related compound, can undergo a unique multiple arylation process involving C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst (Wakui et al., 2004).

Synthesis and Reactivity

  • Formation of Novel Compounds : Vinylphosphonium salt-mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols, involving compounds structurally similar to 3-(2-Methylphenyl)-2'-thiomethylpropiophenone, have been studied. These reactions yield complex organic compounds, highlighting the chemical versatility of this class of compounds (Yavari et al., 2006).

Antagonist Activity Research

  • Antiandrogen Activity : Research has been conducted on derivatives of 2-hydroxypropionanilides, closely related to the compound of interest, for their antiandrogen activity. These compounds showed promising results as potential treatments for androgen-responsive diseases (Tucker et al., 1988).

Polymer Science Applications

  • Polymer Stabilization : Studies have been done on thiophene derivatives, which include compounds structurally similar to 3-(2-Methylphenyl)-2'-thiomethylpropiophenone, for their use in stabilizing polymers. This research is crucial for developing materials with enhanced durability and stability (Yachigo et al., 1992).

Medicinal Chemistry

  • Muscle Relaxant Properties : The synthesis and evaluation of 2-methyl-3-aminopropiophenones for their muscle relaxant activities have been explored. These compounds, related to the compound , show significant potential in the development of new muscle relaxants (Shiozawa et al., 1995).

properties

IUPAC Name

3-(2-methylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLHXGCFZGXMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644014
Record name 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-2'-thiomethylpropiophenone

CAS RN

898789-34-9
Record name 3-(2-Methylphenyl)-1-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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